molecular formula C36H54Br2N2S2 B12601396 3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine CAS No. 872090-23-8

3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine

Cat. No.: B12601396
CAS No.: 872090-23-8
M. Wt: 738.8 g/mol
InChI Key: OZKIUKDBTWLSFC-UHFFFAOYSA-N
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Description

3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological target .

Comparison with Similar Compounds

3,6-Bis(5-bromo-3-dodecylthiophen-2-YL)pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyridazine core with dodecylthiophene substituents, which imparts distinct electronic and physical properties.

Properties

CAS No.

872090-23-8

Molecular Formula

C36H54Br2N2S2

Molecular Weight

738.8 g/mol

IUPAC Name

3,6-bis(5-bromo-3-dodecylthiophen-2-yl)pyridazine

InChI

InChI=1S/C36H54Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(37)41-35(29)31-25-26-32(40-39-31)36-30(28-34(38)42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3

InChI Key

OZKIUKDBTWLSFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCCCCCCCC

Origin of Product

United States

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